molecular formula C24H21ClN2O3S B2456893 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide CAS No. 893252-01-2

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2456893
CAS No.: 893252-01-2
M. Wt: 452.95
InChI Key: AQDSQFIQIOOIMY-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)benzothiazole: Shares the sulfonyl group but has a different core structure.

    N-methyl-N-phenylacetamide: Shares the acetamide group but lacks the sulfonyl and indole groups.

Uniqueness

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the sulfonamide class, which is recognized for its pharmacological significance in medicinal chemistry. Its structure includes an indole ring, a methanesulfonyl group, and an acetamide moiety, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN2O3SC_{22}H_{23}ClN_2O_3S with a molecular weight of approximately 430.9 g/mol. The presence of a chlorophenyl group and the methanesulfonyl linkage are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.9 g/mol
StructureIndole-based sulfonamide

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The indole structure is known to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various diseases.

The methanesulfonyl group in the compound can form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses. This electrophilic nature allows it to participate in various biochemical processes, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with receptors, altering their activity and downstream signaling.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies involving related sulfonamide derivatives, compounds demonstrated significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated groups on the phenyl ring was associated with increased efficacy due to enhanced lipophilicity.
  • Enzyme Inhibition : Research has shown that compounds similar to this indole derivative exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes . These findings suggest potential applications in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.
  • Pharmacological Potential : The unique structure of the compound allows it to act as a scaffold for further chemical modifications aimed at enhancing efficacy or reducing toxicity . This versatility makes it a promising candidate for drug development targeting various diseases.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on available literature:

Activity TypeTarget Organisms/EnzymesObserved Effects
AntimicrobialStaphylococcus aureus, MRSA, E. coliEffective against Gram-positive bacteria; moderate against Gram-negative bacteria
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseStrong inhibitory effects observed
Receptor ModulationVarious receptorsAlters activity leading to therapeutic effects

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSQFIQIOOIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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